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Pentatriacontane

Cat. No.: B1662014
CAS No.: 630-07-9
M. Wt: 492.9 g/mol
InChI Key: VHQQPFLOGSTQPC-UHFFFAOYSA-N
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Description

Overview of Pentatriacontane as a Linear Alkane

This compound is a long-chain, saturated hydrocarbon belonging to the alkane series. hmdb.ca As a linear alkane, its structure consists of a straight chain of 35 carbon atoms single-bonded to each other and saturated with 72 hydrogen atoms. hmdb.canist.gov Its chemical formula is C₃₅H₇₂. hmdb.canist.gov At room temperature, this compound presents as a white, waxy solid. hmdb.ca This physical state is a consequence of the significant van der Waals forces between its long, nonpolar molecules.

Being a nonpolar molecule, this compound is highly hydrophobic and practically insoluble in water. hmdb.camdpi.com However, it exhibits solubility in nonpolar organic solvents such as hexane (B92381) and benzene. mdpi.com The physical and chemical properties of alkanes, including this compound, are largely dictated by the length of their carbon chain; properties such as melting and boiling points increase with chain length.

Significance in Chemical and Biological Systems Research

This compound is a subject of scientific interest due to its presence and function in various natural systems. It is a common constituent of plant epicuticular waxes, the outermost layer of the plant cuticle. nih.govphcogres.com This waxy layer serves as a primary barrier against uncontrolled water loss and influences the interactions between the plant and its environment. researchgate.netscienceopen.com Research has shown that the composition of these waxes, including the relative amounts of alkanes like this compound, can vary between plant species and even on different surfaces of a single leaf. nih.govnih.gov For example, studies on Rosa canina leaves revealed that the epicuticular wax had higher concentrations of alkanes compared to the intracuticular wax. nih.gov

In the animal kingdom, this compound is a significant component of cuticular hydrocarbons (CHCs) in insects. researchgate.netnih.gov These hydrocarbons are crucial for preventing desiccation and are deeply involved in chemical communication. researchgate.netresearchgate.net The specific blend of CHCs, which can include this compound, can act as a chemical signature, allowing insects to recognize nestmates, determine reproductive status, and identify different species. researchgate.net

Furthermore, various studies have identified this compound within plant extracts that exhibit biological activities. sphinxsai.com Research on ethanolic extracts of Justicia tranquebariensis indicated that fractions containing this compound, along with other compounds, showed antimicrobial and antioxidant properties. hmdb.casphinxsai.com While these activities are attributed to the extract as a whole, the presence of long-chain alkanes like this compound is a notable feature of these biologically active natural products. sphinxsai.com

Historical Context of this compound Investigation

The investigation of this compound is rooted in the broader history of alkane chemistry. The general class of compounds known as saturated hydrocarbons was first isolated and named in the early 19th century by French chemist Michel Eugène Chevreul. fastercapital.comfastercapital.com The term "paraffins," derived from the Latin "parum affinis" (meaning "little affinity"), was later coined to describe their chemically unreactive nature. wikipedia.org

While the specific discovery of each long-chain alkane is not always well-documented as a singular event, the ability to identify and synthesize these compounds evolved with advances in organic chemistry. The Fischer-Tropsch process, developed by Franz Fischer and Hans Tropsch in the 1920s, became a pivotal method for producing hydrocarbons, including long-chain alkanes, from syngas (a mixture of carbon monoxide and hydrogen). mdpi.comwikipedia.org This process demonstrated that long-chain hydrocarbons could be synthesized from simple gaseous precursors, providing a route to compounds like this compound. mdpi.comwikipedia.org

Modern analytical techniques, particularly the advent of gas chromatography-mass spectrometry (GC-MS) from the mid-20th century onwards, have been essential for the precise identification and quantification of this compound in complex natural mixtures, such as plant waxes and insect cuticles. mdpi.com These methods have enabled much of the contemporary research into its biological and ecological significance. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H72 B1662014 Pentatriacontane CAS No. 630-07-9

Properties

IUPAC Name

pentatriacontane
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InChI

InChI=1S/C35H72/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VHQQPFLOGSTQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C35H72
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DSSTOX Substance ID

DTXSID9074723
Record name Pentatriacontane
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Molecular Weight

492.9 g/mol
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CAS No.

630-07-9
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Occurrence and Distribution in Natural Systems

Presence in Plant Extracts

Phytochemical investigations of Vitex negundo, a large aromatic shrub, have confirmed the presence of n-pentatriacontane. Specifically, this compound has been reported as a chemical constituent of the seeds of V. negundo. jocpr.comnih.gov Alongside other long-chain alkanes like n-tritriacontane and n-hentriacontane, n-pentatriacontane is a recognized component of the seed's chemical profile. jocpr.com

Pentatriacontane has been identified in both Cuscuta chinensis and Salacia oblonga. In a study of the chemical constituents of the whole plant of Cuscuta chinensis, n-pentatriacontane was detected in the stem. researchgate.net Further research on the roots of Salacia oblonga led to the isolation of this compound, confirming its presence within this plant species as well. researchgate.net

A detailed analysis of the hydrophobic extracts from the aerial parts of Scrophularia amplexicaulis has provided quantitative data on its this compound content. Using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), n-pentatriacontane was identified as a major constituent.

In the n-hexane-ether extract of S. amplexicaulis, n-pentatriacontane was the most abundant compound, constituting 32.9% of the total extract. researchgate.net The same study analyzed the extract of Scrophularia oxysepala, where the main constituents were identified as n-dotriacontane (15.1%), 1-docosanol (B1670855) (13.6%), and eicosane (B133393) (11.6%). researchgate.net While this compound was not a primary component in S. oxysepala, its presence in the genus highlights the variability of chemical compositions even within closely related species.

Table 1: Major Constituents of Hydrophobic Extracts of S. amplexicaulis and S. oxysepala

Plant Species Compound Percentage (%)
Scrophularia amplexicaulis n-Pentatriacontane 32.9
n-Tetrateracontane 16.8
Gamma-Sitosterol 8.7
Scrophularia oxysepala n-Dotriacontane 15.1
1-Docosanol 13.6

The presence of this compound in Justicia tranquebariensis has been confirmed through the analysis of its ethanolic extracts. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the ethanolic extract of J. tranquebariensis leaves and stems revealed the presence of fifteen compounds, one of which was this compound. sphinxsai.comsphinxsai.comresearchgate.net In this particular analysis, this compound was identified with a retention time of 35.78 minutes and comprised 2.82% of the total extract. sphinxsai.com

Table 2: GC-MS Analysis of this compound in Justicia tranquebariensis Ethanolic Extract

Compound Retention Time (min) Peak Area (%)

Studies on the volatile compounds of Ephedra alata have shown that hydrocarbons are a significant fraction, with this compound being a major component. In an analysis of the fresh aerial parts of E. alata, hydrocarbons constituted the largest group of volatile compounds, and this compound was the most abundant among them, at a concentration of 25.80%. xiahepublishing.com This finding underscores the significant contribution of this long-chain alkane to the volatile profile of this particular species.

Table 3: Major Volatile Hydrocarbons in Ephedra alata

Compound Percentage (%)
This compound 25.80
Docosane 10.50

The essential oil of Dendranthema indicum var. aromaticum has been analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), leading to the identification of this compound as one of its constituents. mdpi.com In one study, this compound was identified among the main components of the essential oil, with a relative content of 3.47%. mdpi.comresearchgate.net The essential oil is primarily composed of oxygenated monoterpenes, oxygenated sesquiterpenes, sesquiterpenes, and fatty hydrocarbons, the category to which this compound belongs. mdpi.comnih.gov

Analytical Procedures for Detection in Plant Waxes

The detection and quantification of this compound in plant waxes involve a multi-step process of extraction, separation, and analysis. The primary source of this compound in terrestrial ecosystems is the epicuticular wax of plant leaves and roots. copernicus.orgcopernicus.org This waxy layer serves as a protective barrier for the plant. researchgate.net

The initial step is the extraction of the wax from the plant material. This is typically achieved by briefly immersing the leaves or other plant parts in an organic solvent. scienceopen.com Chloroform (B151607) is a commonly used solvent for this purpose. scienceopen.com The choice of solvent is critical, as non-polar solvents are more effective at dissolving the hydrophobic wax components. researchgate.net

Following extraction, the crude extract is prepared for analysis. This often involves evaporating the solvent to concentrate the waxes. scienceopen.com An internal standard, such as tetracosane (B166392) (C₂₄), may be added to the extract to allow for accurate quantification of the individual compounds. scienceopen.com In some procedures, chemical derivatization is necessary. For instance, free fatty acids within the wax extract can be methylated using reagents like diazomethane (B1218177) to convert them into their methyl ester forms, which are more suitable for gas chromatographic analysis. scienceopen.com

The principal analytical technique for identifying and quantifying this compound and other long-chain alkanes in plant wax extracts is Gas Chromatography-Mass Spectrometry (GC-MS). scienceopen.comresearchgate.net This method separates the different chemical components of the wax mixture based on their boiling points and molecular properties as they pass through a capillary column, and then identifies them based on their mass-to-charge ratio. scienceopen.com Other analytical techniques such as Thin Layer Chromatography (TLC) and Fourier Transform Infrared (FTIR) spectroscopy can also be used for the characterization of the extracted wax. researchgate.net

A summary of typical analytical procedures is outlined below:

StepProcedurePurposeSource
1. Extraction Immersion of plant material (e.g., leaves) in an organic solvent like chloroform.To dissolve and isolate the epicuticular waxes from the plant surface. scienceopen.com
2. Concentration Evaporation of the solvent.To concentrate the extracted wax compounds for analysis. scienceopen.com
3. Internal Standard Addition Addition of a known amount of a standard compound (e.g., tetracosane).To provide a reference point for the quantification of target compounds. scienceopen.com
4. Derivatization (Optional) Chemical treatment (e.g., methylation with diazomethane) to modify functional groups.To improve the volatility and chromatographic behavior of certain compounds like free acids. scienceopen.com
5. Analysis Injection of the prepared sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).To separate, identify, and quantify the individual chemical components, including this compound. scienceopen.comresearchgate.net

Occurrence in Environmental Samples

This compound is also detected in various environmental matrices, often as a component of complex hydrocarbon mixtures resulting from anthropogenic activities and natural processes.

Detection in Petroleum Hydrocarbons

This compound is a constituent of crude oil and its refined products, particularly heavier fractions like fuel oil, lubricating oil, and bitumen (asphalt). wikipedia.org Its detection in environmental samples can serve as an indicator of petroleum contamination. nih.gov The analytical methods for Total Petroleum Hydrocarbons (TPH) are designed to detect a wide range of these compounds, including long-chain alkanes. cdc.gov

Gas chromatography (GC) is the standard technique for analyzing petroleum hydrocarbons. nih.govcdc.gov For a comprehensive analysis, the sample is often split into a volatile range, referred to as gasoline range organics (GRO), and a semivolatile range, known as diesel range organics (DRO). cdc.gov this compound falls into the semivolatile or heavy hydrocarbon fraction. The analysis is typically performed using a GC equipped with a Flame Ionization Detector (GC-FID). researchgate.net This method allows for the determination of n-alkanes in the C₈ to C₄₀ range, which encompasses this compound. nih.gov

The process involves extracting the hydrocarbons from the sample (e.g., water or soil) and injecting the extract into the GC-FID system. The resulting chromatogram provides a "fingerprint" of the hydrocarbon mixture, allowing for the identification and quantification of individual n-alkanes against known standards. youtube.com This fingerprint analysis can help identify the source of petroleum contamination. nih.govresearchgate.net

Presence in Soil Contaminants

This compound can be found in soil as a contaminant, originating from both petroleum spills and the decomposition of plant matter. copernicus.orgnih.gov Plant-derived n-alkanes are characterized by long carbon chains, typically between C₂₅ and C₃₅, and are a primary source of these compounds in soils. copernicus.orgcopernicus.org

In soils contaminated with petroleum, particularly from crude oil or heavy fuels, long-chain alkanes are prevalent. nih.gov Studies of oil-polluted soils have shown the presence of alkanes in the nC₃₂-nC₄₀ range. researchgate.net Research on petrochemical waste sites has specifically identified other long-chain alkanes like tentriacontane (C₃₁) as soil contaminants. researchgate.net

The analysis of soil for hydrocarbon contaminants generally involves extraction followed by laboratory analysis using gas chromatography techniques. mdpi.com The degradation of these long-chain alkanes in soil is often slow due to their low water solubility and chemical inertness. nih.gov The persistence of compounds like this compound can make them useful biomarkers for assessing the extent and age of hydrocarbon contamination in soil. copernicus.orgresearchgate.net The ratio of different alkanes and other hydrocarbon components can provide insights into the degradation processes and the original source of the pollution. copernicus.org

Advanced Methodologies for Extraction and Purification

Solvent Extraction Techniques

The initial step in isolating pentatriacontane involves its extraction from the source matrix using organic solvents. The principle "like dissolves like" is fundamental in this process; as a non-polar alkane, this compound exhibits high solubility in non-polar solvents. solubilityofthings.comlibretexts.orglibretexts.org

The combination of n-hexane and ether is a widely used solvent system for the targeted extraction of non-polar, lipophilic compounds, including long-chain alkanes like this compound. nih.govresearchgate.net n-Hexane, a non-polar solvent, is highly effective at dissolving hydrocarbons, while the addition of a slightly more polar solvent like diethyl ether can enhance the extraction efficiency for a broader range of lipids that may be present in the matrix. shell.comrochester.edu This method is particularly effective for extracting epicuticular waxes from plant leaves. mdpi.com

The process often involves refluxing the source material in a Soxhlet apparatus with the n-hexane-ether mixture for several hours. epa.govcelsius-process.com This continuous extraction method ensures a high yield by repeatedly washing the material with fresh solvent. researchgate.net The non-polar character of the solvent system selectively targets oils and waxes, leaving behind more polar compounds such as carbohydrates and proteins. alliancechemical.com

Table 1: Research Findings on n-Hexane-Ether Extraction

ParameterDescriptionTypical ConditionsReference
Solvent SystemA mixture of n-hexane and a co-solvent like diethyl ether or ethyl acetate (B1210297). The ratio can be adjusted based on the specific lipophilic profile of the source.n-Hexane-Ether (e.g., 50:50) or n-Hexane-Ethyl Ether (e.g., 87:13). stainsfile.comresearchgate.net rochester.edu
MethodSoxhlet extraction is standard for ensuring thorough extraction from solid samples. Cold maceration is a simpler alternative. alliancechemical.comSoxhlet extraction for 4-8 hours. epa.govalliancechemical.com Cold maceration for 24-72 hours. alliancechemical.com researchgate.net
Target CompoundsPrimarily non-polar lipophilic compounds.Hydrocarbons, vegetable oils, animal fats, waxes, greases. epa.gov nih.gov
Post-ExtractionThe solvent is removed from the extract, typically using a rotary evaporator, to yield the crude lipophilic fraction.Evaporation under reduced pressure at 40°C. celsius-process.com researchgate.net

For the extraction of total lipids and waxes, a biphasic solvent system of chloroform (B151607) and methanol (B129727) is frequently employed. researchgate.net This method, exemplified by the Bligh and Dyer or Folch techniques, utilizes methanol to denature tissues and break lipid-protein bonds, while the chloroform acts as the primary solvent for dissolving the released non-polar and amphiphilic lipids. sydney.edu.aunih.gov

The procedure involves homogenizing the sample in a specific ratio of chloroform, methanol, and sometimes water. sydney.edu.aunih.gov This creates a single-phase system that thoroughly permeates the tissue. After extraction, the addition of more water or chloroform induces phase separation. The lower, denser chloroform layer contains the dissolved lipids, including waxes and alkanes like this compound, while the upper aqueous-methanol layer contains the polar metabolites. sydney.edu.aunih.gov

Table 2: General Protocol for Chloroform-Methanol Extraction of Waxes

StepProcedureRationaleReference
1. HomogenizationThe sample is homogenized in a mixture of chloroform and methanol (e.g., 1:2 v/v).Creates a monophasic system to ensure complete penetration and disruption of cell membranes. nih.gov
2. Phase SeparationChloroform and water are added to the homogenate (final ratio often 2:2:1.8 chloroform:methanol:water), followed by vortexing and centrifugation.Induces the formation of two distinct layers. Centrifugation cleanly separates the phases. sydney.edu.au
3. CollectionThe lower chloroform phase, containing the total lipid and wax extract, is carefully collected.The high density of chloroform causes it to form the bottom layer, which contains the target lipophilic compounds. sydney.edu.au
4. Washing & EvaporationThe chloroform layer may be washed with a salt solution to remove residual polar contaminants. The solvent is then evaporated.Washing improves the purity of the lipid extract. Evaporation yields the crude wax fraction. nih.gov

Ethanol (B145695) is a versatile and effective solvent for extracting a wide array of plant compounds (phytocompounds). plantextractwholesale.comgreenskybio.com While it is a polar solvent, it possesses a non-polar ethyl group, allowing it to dissolve both polar and, to some extent, non-polar substances. simplesolvents.comresearchgate.net High-proof ethanol can be used to extract plant waxes, especially when other co-products are desired from the same extraction process. mdpi.com

The extraction process typically involves soaking the dried and ground plant material in ethanol, often at elevated temperatures or for an extended period, to facilitate the dissolution of the target compounds. coleparmer.com Following extraction, the solid material is filtered out, and the ethanol is removed from the extract using a rotary evaporator. For purifying waxes like those containing this compound, a process called winterization may be performed, where the extract is chilled to precipitate less soluble lipids and waxes. coleparmer.com

Table 3: Research Findings on Ethanol Extraction of Phytocompounds

ParameterDescriptionTypical ConditionsReference
SolventEthanol, typically high-proof (e.g., 70-95%). The concentration can be adjusted to target compounds of different polarities.95% ethanol is common for a broad spectrum of compounds. simplesolvents.com
ProcessSoaking the plant material in ethanol, followed by filtration and solvent evaporation.Soaking for 24 hours at low temperatures (-20°C to -80°C) or for shorter periods at room/elevated temperature. coleparmer.com coleparmer.com
SelectivityEthanol extracts a wide range of compounds, including essential oils, phenolics, alkaloids, and some waxes.It dissolves both polar and nonpolar substances, making it a versatile solvent. simplesolvents.comresearchgate.net plantextractwholesale.com
PurificationThe resulting extract can be further purified by winterization to separate waxes and lipids from other compounds.The extract is dissolved in ethanol, chilled, and filtered to remove precipitated waxes. coleparmer.com coleparmer.com

The solubility of this compound is governed by its chemical structure—a long, non-polar hydrocarbon chain. This makes it readily soluble in non-polar organic solvents and virtually insoluble in polar solvents like water. solubilityofthings.comlibretexts.org The intermolecular forces at play are weak van der Waals forces. When this compound dissolves in a non-polar solvent, the existing van der Waals forces between solvent molecules are disrupted and replaced by new ones between the solvent and this compound molecules. unacademy.comlumenlearning.com This process is energetically favorable, leading to dissolution. Conversely, dissolving in a polar solvent like water would require breaking the strong hydrogen bonds between water molecules, which is not energetically compensated by the weak van der Waals forces that would form between water and the alkane. libretexts.orgwou.edu

Temperature also plays a role; increasing the temperature generally enhances the solubility of solid solutes like this compound in non-polar solvents by providing the necessary energy to overcome the crystal lattice forces and increase molecular mobility. solubilityofthings.com

Table 4: Solubility Profile of this compound

SolventSolvent TypeSolubility of this compoundReference
WaterPolar ProticInsoluble (estimated 2.47 x 10⁻¹³ mg/L at 25°C). thegoodscentscompany.com solubilityofthings.comlibretexts.org
MethanolPolar ProticVery sparingly soluble. researchgate.net
EthanolPolar ProticSparingly soluble, increases with temperature. simplesolvents.com
n-HexaneNon-PolarHighly soluble. solubilityofthings.com
BenzeneNon-Polar AromaticHighly soluble. solubilityofthings.com
ChloroformSlightly PolarSoluble. sydney.edu.aumdpi.com
Diethyl EtherSlightly PolarSoluble. nih.govstainsfile.com

Advanced Separation Techniques

Following crude extraction, purification is necessary to isolate this compound from other co-extracted compounds.

Column chromatography is a primary and indispensable technique for the purification of this compound from crude extracts. researchgate.netrjptonline.org The method separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it. uvic.ca

For the separation of a non-polar compound like this compound, a normal-phase chromatography setup is typically used. This involves a polar stationary phase, most commonly silica (B1680970) gel or alumina, and a non-polar mobile phase. rjptonline.orguvic.ca When the crude extract is loaded onto the column, polar compounds in the mixture adsorb strongly to the stationary phase, while non-polar compounds like this compound have minimal interaction and are carried through the column more quickly by the non-polar mobile phase. uvic.ca Therefore, this compound will be among the first compounds to elute from the column. A non-polar solvent like n-hexane is an ideal mobile phase for this purpose. rochester.edu

To improve separation, a gradient elution technique can be used, where the polarity of the mobile phase is gradually increased over time (e.g., by slowly adding a more polar solvent like ethyl acetate to the hexane). This allows for the sequential elution of compounds with increasing polarity after the non-polar fraction containing this compound has been collected. researchgate.net

Table 5: Typical Parameters for Column Chromatography Purification of this compound

ParameterDescriptionRationale for this compound IsolationReference
Stationary PhaseA polar adsorbent, typically silica gel (60-200 mesh) or alumina.Silica gel is polar and will not strongly retain the non-polar this compound, allowing it to elute quickly. rjptonline.orguvic.ca
Mobile Phase (Eluent)A non-polar solvent or a mixture of non-polar solvents.100% n-hexane is an excellent starting eluent. Its low polarity ensures that this compound remains in the mobile phase. rochester.edu
Elution OrderCompounds elute in order of increasing polarity.Saturated hydrocarbons like this compound elute first, followed by unsaturated hydrocarbons, ethers, esters, ketones, and alcohols. uvic.ca
Fraction CollectionThe eluent is collected in separate fractions, which are then analyzed (e.g., by TLC) to identify those containing the pure compound.Allows for the isolation of the specific portion of the eluent that contains the target compound. researchgate.netrjptonline.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely utilized, simple, and rapid analytical technique for separating components in a mixture. libretexts.orglongdom.org Its applications include monitoring the progress of a chemical reaction, identifying compounds present in a mixture by comparison with standards, and determining the purity of a substance. libretexts.orgnih.gov The principle of TLC, like all chromatography, is based on the differential partitioning of compounds between a stationary phase and a mobile phase. libretexts.orgkhanacademy.org

In TLC, the stationary phase is a thin layer of an adsorbent material, most commonly silica gel (SiO₂), coated onto an inert backing such as a glass plate or aluminum foil. nih.gov The mobile phase is a solvent or a mixture of solvents that moves up the plate via capillary action. khanacademy.org For separating non-polar compounds like this compound, a non-polar solvent system would be employed in what is known as normal-phase TLC, where the stationary phase is polar. khanacademy.org

The separation is quantified by the Retention Factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

R_f = distance traveled by sample / distance traveled by solvent libretexts.org

Each compound has a characteristic R_f value for a specific set of TLC conditions (stationary phase, mobile phase, temperature), which aids in its identification. libretexts.org A less polar compound, having a weaker affinity for the polar stationary phase, will travel further up the plate, resulting in a larger R_f value. libretexts.org Conversely, more polar compounds will have lower R_f values. The simplicity, low cost, high sensitivity, and speed of separation make TLC an invaluable tool in the analysis of compounds like this compound. libretexts.orgnih.gov

Factors Affecting R_f Value:

Factor Effect on R_f Value
Layer Thickness Thicker layers can cause the mobile phase to move slower, potentially decreasing the R_f value. libretexts.org
Moisture on Plate Can alter the activity of the stationary phase and generally leads to an increase in R_f values. libretexts.org
Chamber Saturation An unsaturated chamber can lead to uneven solvent evaporation and affect reproducibility, often increasing R_f values. libretexts.org
Temperature Can influence solvent viscosity and solubility of the compound, typically causing an increase in R_f values. libretexts.org

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases. libretexts.orgyoutube.com Typically, one phase is aqueous, and the other is an organic solvent. libretexts.org The process is usually carried out using a separatory funnel, which allows for the two layers to be mixed and then separated after they have settled. youtube.comyoutube.com

The efficiency of the extraction is determined by the partition coefficient of the compound, which describes how it distributes itself between the two phases. libretexts.org For a non-polar compound like this compound, an organic solvent in which it is highly soluble would be chosen to extract it from a more polar phase. The choice of solvent is critical and depends on factors such as its ability to dissolve the target compound, its immiscibility with the other phase, and its volatility for easy removal after extraction. nih.gov

LLE can be a powerful tool for purifying this compound by separating it from more polar impurities. For instance, if this compound is in a mixture with acidic or basic compounds, the pH of the aqueous phase can be adjusted to ionize these impurities, making them more soluble in the aqueous layer and leaving the neutral this compound in the organic layer. libretexts.org The selectivity of LLE can be further enhanced through a process called back extraction, where the target compound is re-extracted from the organic phase into a fresh aqueous phase under different pH conditions. elementlabsolutions.com

Applications of Aqueous Two-Phase Systems (ATPS) in Biomolecule Extraction

Aqueous Two-Phase Systems (ATPS) represent a specialized form of liquid-liquid extraction where both phases are predominantly water-based. sapub.orgwikipedia.org These systems are typically formed by mixing two water-soluble polymers (like polyethylene (B3416737) glycol and dextran) or a polymer and a salt (such as potassium phosphate (B84403) or ammonium (B1175870) sulfate) in water above a critical concentration. researchgate.netresearchgate.net The resulting immiscible phases provide a gentle environment for the separation of biomolecules like proteins, enzymes, and nucleic acids, as the high water content (often over 80%) helps to maintain their native structure and biological activity. sapub.org

The partitioning of a biomolecule in an ATPS is influenced by a variety of factors including the type and molecular weight of the polymers, the type of salt, pH, and temperature. ua.pt These systems offer several advantages over traditional organic-aqueous extractions, such as low interfacial tension which facilitates rapid mass transfer, and the biocompatible nature of the phases which minimizes denaturation of labile molecules. sapub.orgwikipedia.org

While ATPS is primarily used for the purification of large biomolecules, the principles of phase separation and partitioning can be adapted for the separation of smaller molecules as well. The primary advantage of ATPS is its ability to perform separations in a mild, non-denaturing environment, which is particularly beneficial when the target compound is part of a delicate biological matrix. sapub.orgresearchgate.net

Pre-analytical Considerations for Sample Preparation

The quality and reliability of analytical results are heavily dependent on the initial steps of sample preparation. journaldamc.comresearchgate.net These pre-analytical procedures are crucial for ensuring that the analyte of interest is in a suitable form for extraction and analysis, and that its concentration is representative of the original sample. nih.govnih.govintjmi.com

Drying and Crushing of Plant Material

For the extraction of chemical constituents from plant materials, proper preparation of the sample is a critical first step. tnau.ac.innih.gov

Drying: Freshly harvested plant materials contain a significant amount of water, which can interfere with the extraction of non-polar compounds like this compound using organic solvents. Therefore, drying is an essential step to remove moisture. nih.gov The choice of drying method depends on the nature of the chemical constituents. tnau.ac.in Common methods include:

Air Drying/Shade Drying: This is a simple and cost-effective method where the plant material is spread out in a well-ventilated area away from direct sunlight. It is suitable for compounds that are not sensitive to prolonged exposure to air. researchgate.net

Oven Drying: This method is faster and involves placing the plant material in an oven at a controlled temperature, typically between 40-60°C. Higher temperatures can accelerate drying but may lead to the degradation of thermolabile compounds. nih.gov

Freeze-Drying (Lyophilization): This is a gentle drying method where the material is first frozen and then the water is removed by sublimation under a vacuum. nih.gov This process is ideal for preserving heat-sensitive compounds, although it is more expensive and time-consuming.

Crushing: After drying, the plant material is typically ground into a fine, uniform powder. tnau.ac.innih.gov This process increases the surface area of the plant material, which allows for better penetration of the extraction solvent and more efficient extraction of the target compounds. Care should be taken to avoid generating excessive heat during grinding, as this can also degrade chemical constituents. tnau.ac.in

Derivatization for Analysis (e.g., Trimethylsilane Derivatives)

Derivatization is a chemical modification technique used to convert an analyte into a product that is more suitable for analysis by a particular method, such as gas chromatography (GC). sigmaaldrich.com For compounds that have low volatility or thermal stability, derivatization can significantly improve their chromatographic behavior. thescipub.com

Trimethylsilyl (B98337) (TMS) Derivatization: A common derivatization technique is trimethylsilylation, where a trimethylsilyl group (-(CH₃)₃Si) replaces an active hydrogen atom in the analyte molecule. sigmaaldrich.comtcichemicals.com This process is particularly useful for compounds containing functional groups like hydroxyl (-OH), carboxyl (-COOH), or amine (-NH₂) groups. The resulting trimethylsilyl (TMS) derivatives are generally more volatile, less polar, and more thermally stable than the parent compounds, making them ideal for GC and GC-Mass Spectrometry (GC-MS) analysis. thescipub.comresearchgate.net

While this compound itself is a non-polar and volatile alkane that may not strictly require derivatization for GC analysis, other compounds in a complex extract might. Derivatization of the entire extract can help in the simultaneous analysis of a wider range of compounds. The process typically involves reacting the sample with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comthescipub.com The reaction conditions, including temperature and time, need to be optimized to ensure complete derivatization. sigmaaldrich.com

Table of Compound Names

Compound Name
This compound
Polyethylene glycol
Dextran
Potassium phosphate
Ammonium sulfate
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Sophisticated Analytical and Spectroscopic Characterization

Chromatographic Techniques

Chromatography is fundamental to separating pentatriacontane from other components in a mixture, allowing for its accurate characterization. Due to its high molecular weight and non-polar nature, gas chromatography is particularly well-suited for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification of this compound. sphinxsai.com In this method, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column. As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). sphinxsai.com This process generates a unique mass spectrum that serves as a molecular fingerprint for identification.

This compound has been successfully identified in various plant extracts using GC-MS. For instance, it was detected as a major constituent in the ethanolic extract of Justicia tranquebariensis. sphinxsai.com The identification is confirmed by comparing the retention time and the mass spectrum of the unknown peak with that of a known this compound standard or by matching the spectrum with established libraries like the NIST Mass Spectral Library. nist.govresearchgate.net The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 492, corresponding to its molecular weight, and a series of fragment ions resulting from the cleavage of C-C bonds along the alkyl chain, typically showing a repeating pattern of CnH2n+1 fragments. nist.govoup.com

Table 1: GC-MS Data for this compound Identification

ParameterDescriptionTypical Value / FindingSource
Retention Time (RT)The time it takes for this compound to pass through the GC column. This value is dependent on the specific column and temperature program used.Reported in various studies, e.g., a peak identified in Justicia tranquebariensis extract. sphinxsai.com sphinxsai.com
Molecular Ion Peak (M+)The peak in the mass spectrum corresponding to the intact molecule.m/z 492 oup.com
Base PeakThe most intense peak in the mass spectrum. For long-chain alkanes, this is often m/z 43 or 57.m/z 43 docbrown.info
Key Fragmentation PatternCharacteristic pattern of ion fragments differing by 14 amu (CH₂), typical for n-alkanes.Series of peaks at m/z 57, 71, 85, 99, etc. nist.gov

Gas Chromatography with a Flame Ionization Detector (GC-FID) is another robust technique for analyzing this compound. chromforum.org The separation principle is the same as in GC-MS, but the detection method is different. An FID measures the ions produced when organic compounds are burned in a hydrogen-air flame. The detector's response is directly proportional to the mass of carbon atoms in the analyte, making it an excellent quantitative tool.

GC-FID is often employed to determine the purity of this compound analytical standards, with assays commonly requiring a purity of ≥98.0%. sigmaaldrich.com While it does not provide structural information like a mass spectrometer, its high sensitivity, wide linear range, and consistent response for hydrocarbons make it ideal for quantification. nih.gov In complex mixtures, this compound can be quantified by comparing its peak area to that of a certified reference standard.

For highly complex samples like crude oil or other petroleum substances, conventional one-dimensional GC may not provide sufficient resolution. restek.com Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power by using two different columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). nih.govrestek.com

In GC×GC analysis, constituents are separated into structured patterns across a two-dimensional chromatogram, often grouped by chemical class (like n-alkanes, iso-alkanes, and aromatics) and carbon number. nih.govintertek.com this compound, as a C35 n-alkane, can be analyzed within the typical boiling point range of GC×GC methods, which often extends up to C40. nih.govconcawe.eu This technique is invaluable for creating detailed hydrocarbon block profiles, which aggregate compositional information for environmental risk assessments and fuel quality analysis. nih.govconcawe.eu The structured elution pattern allows for more confident identification of compound classes in mixtures too complex for single-column GC-MS. restek.com

While gas chromatography is more common for volatile and semi-volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) is also a suitable technique for the analysis of this compound. sigmaaldrich.com For non-polar compounds like alkanes, reversed-phase HPLC is typically used. In this mode, a non-polar stationary phase (like C18) is used with a more polar mobile phase.

The primary challenge in using HPLC for this compound is detection, as alkanes lack a chromophore, making UV detection difficult. nih.govresearchgate.net Therefore, detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are more appropriate. While specific, detailed HPLC methods for this compound are less common in the literature compared to GC methods, analytical standard suppliers confirm its suitability for HPLC analysis, indicating its utility in quality control and preparative applications where GC may be less practical. sigmaaldrich.comnih.gov

Spectroscopic Techniques

Spectroscopy is essential for confirming the molecular structure of isolated compounds. For this compound, Nuclear Magnetic Resonance is the most definitive technique for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the exact structure of an organic molecule. wpmucdn.comnih.govsemanticscholar.org Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the chemical environment of each atom in the molecule. mdpi.com

For a simple, straight-chain alkane like this compound (CH₃(CH₂)₃₃CH₃), the NMR spectra are relatively straightforward.

¹H NMR: Due to the molecule's symmetry, the ¹H NMR spectrum shows two main signals. A triplet signal appears for the terminal methyl (CH₃) protons, and a large, overlapping multiplet is observed for the methylene (B1212753) (CH₂) protons along the long chain. docbrown.info The integration of these signals corresponds to the ratio of protons, confirming the structure.

¹³C NMR: The ¹³C NMR spectrum also reflects the molecule's symmetry, showing a distinct signal for the terminal methyl carbons and a series of closely spaced signals for the different methylene carbons in the chain. scielo.org.za The chemical shifts of these carbons are highly characteristic of n-alkanes.

NMR is the ultimate confirmatory method used to verify the identity and purity of synthesized or isolated this compound, complementing the separation data obtained from chromatographic techniques. scielo.org.zapharmaffiliates.com

Table 2: Typical NMR Chemical Shifts for this compound

NucleusFunctional GroupTypical Chemical Shift (δ) in ppm (relative to TMS)Splitting Pattern (in ¹H NMR)Source
¹HTerminal Methyl (CH₃)~0.88 ppmTriplet (t) docbrown.info
¹HInternal Methylene (CH₂)~1.25 ppmMultiplet (m) docbrown.info
¹³CTerminal Methyl (C-1)~14.1 ppmN/A scielo.org.za
¹³CMethylene (C-2)~22.7 ppmN/A scielo.org.za
¹³CMethylene (C-3)~31.9 ppmN/A scielo.org.za
¹³CInternal Methylene (bulk chain)~29.7 ppmN/A scielo.org.za

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's chemical structure, phase, and molecular interactions. youtube.com The technique involves illuminating a sample with a monochromatic light source, such as a laser, and detecting the inelastically scattered light. youtube.com The resulting Raman spectrum provides a unique "fingerprint" of the molecule.

For alkanes like this compound, the Raman spectrum is dominated by vibrations of its carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds. While specific experimental Raman data for this compound is not widely published, the characteristic shifts for n-alkanes are well-understood. Key vibrational modes include:

C-H Stretching: Strong bands typically appear in the 2800-3000 cm⁻¹ region. For n-alkanes, symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups are prominent in this area. nih.gov

C-H Bending/Deformation: These vibrations occur at lower wavenumbers, typically around 1450 cm⁻¹ (scissoring) and 1300 cm⁻¹ (twisting). nih.gov

C-C Stretching: These bands are generally found in the 800-1200 cm⁻¹ region and are characteristic of the alkane backbone.

Table 1: Expected Raman Shifts for n-Alkanes

Vibrational Mode **Typical Wavenumber (cm⁻¹) ** Bond(s) Involved
Symmetric & Asymmetric C-H Stretching 2850 - 2965 C-H
CH₂ Scissoring ~1450 C-H
(CH₂)n In-phase Twist ~1303 C-H

Ultraviolet-Visible (UV-Vis) Spectroscopy in Analytical Chemistry

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This technique is most effective for compounds containing chromophores, which are functional groups or parts of a molecule that absorb light in the UV-Vis range. These absorptions correspond to electronic transitions, typically from π to π* orbitals or from non-bonding (n) to π* orbitals. researchgate.net

This compound is a saturated alkane, meaning its structure consists solely of carbon-carbon and carbon-hydrogen single bonds (sigma bonds). nist.gov It lacks π electrons and non-bonding electron pairs that could undergo the low-energy electronic transitions detectable by standard UV-Vis spectrophotometers (typically operating above 200 nm). The energy required to excite electrons in sigma bonds is very high, causing absorption to occur at wavelengths below this range, in the vacuum UV region. Therefore, this compound is essentially transparent in the standard UV-Vis spectrum and does not exhibit characteristic absorption peaks. This property makes UV-Vis spectroscopy unsuitable for the direct identification or quantification of this compound itself, although it can be useful for detecting impurities that do contain chromophores within a sample.

Infrared (IR) Spectroscopy in Compound Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. weebly.com Like Raman spectroscopy, it probes the vibrational transitions of molecular bonds. For this compound, the IR spectrum shows characteristic absorption bands related to its alkane structure. spectrabase.com

The most prominent peaks in the IR spectrum of a long-chain alkane like this compound are:

C-H Stretching Vibrations: These appear as strong, sharp peaks in the region of 2850-2960 cm⁻¹. The asymmetric and symmetric stretching of CH₂ groups and terminal CH₃ groups fall within this range.

C-H Bending Vibrations: Absorptions due to CH₂ scissoring vibrations are found around 1465 cm⁻¹. A characteristic band for the rocking motion of a chain of four or more methylene groups appears as a strong peak around 720-730 cm⁻¹.

Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. docbrown.info It contains a complex pattern of overlapping vibrations that is unique to the specific molecule, allowing for definitive identification when compared to a reference spectrum. docbrown.info

Table 2: Key Infrared Absorption Bands for this compound

**Frequency Range (cm⁻¹) ** Vibration Type Functional Group
2950 - 2960 Asymmetric C-H Stretch -CH₃
2915 - 2925 Asymmetric C-H Stretch -CH₂-
2865 - 2875 Symmetric C-H Stretch -CH₃
2845 - 2855 Symmetric C-H Stretch -CH₂-
~1465 C-H Bend (Scissoring) -CH₂-

Calibration and Validation of Analytical Methods

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netgavinpublishers.com It ensures the reliability and consistency of analytical results. researchgate.net this compound, due to its high purity, stability, and well-defined properties, serves as a valuable tool in this context. sigmaaldrich.comscbt.com

Use of this compound as an Analytical Standard

This compound is commercially available as a high-purity analytical standard. sigmaaldrich.comchemicalbook.comthegoodscentscompany.com An analytical standard is a highly pure compound used as a reference in an analytical method. In gas chromatography (GC), for instance, this compound can be used for several purposes:

Qualitative Identification: By injecting a known standard of this compound, its retention time (the time it takes to travel through the GC column) can be determined. This retention time can then be used to tentatively identify this compound in unknown samples.

Quantitative Analysis: It can be used as an internal or external standard to construct a calibration curve, allowing for the precise quantification of this compound or other similar long-chain alkanes in a sample. nih.govchromatographyonline.com

System Suitability Testing: It can be used to verify that the chromatographic system is performing correctly before analyzing samples.

Its application is particularly relevant in the analysis of petroleum products and vegetable oils, where the identification and quantification of n-alkanes are important for quality assessment. nih.gov

Instrument Calibration (GC, MS)

Instrument calibration is a critical step to ensure the accuracy of analytical measurements. pharmaknowledgeforum.com this compound and other n-alkanes are frequently used to calibrate and verify the performance of gas chromatographs (GC) and mass spectrometers (MS).

Gas Chromatography (GC) Calibration: In GC, a series of n-alkanes, which may include this compound, is often used to calculate Retention Indices (RI). The RI system standardizes retention times, which can vary between instruments and laboratories. By running a mix of n-alkanes, a calibration curve of retention time versus carbon number can be created. This allows for more reliable identification of unknown compounds by comparing their calculated RI values to those in databases. Additionally, standards like this compound are used to create external or internal standard calibration curves for quantification, where the peak area response is plotted against known concentrations. chromatographyonline.comresearchgate.net

Mass Spectrometry (MS) Calibration: In GC-MS, the mass spectrometer identifies compounds by their mass-to-charge ratio (m/z). globalresearchonline.net The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern for a long-chain alkane, with a series of clusters of ions separated by 14 mass units (corresponding to CH₂ groups). nist.govnist.gov While not typically used for the routine mass calibration of the MS detector (which is often done with specific calibration compounds like perfluorotributylamine (B110022) - PFTBA), injecting a known standard like this compound helps to verify the instrument's performance. It confirms that the system can correctly ionize, fragment, and detect high-molecular-weight, non-polar compounds and that the resulting mass spectrum is accurate. nist.govyoutube.com

Table 3: Compound Names Mentioned in This Article

Compound Name
This compound
n-Pentane
Perfluorotributylamine (PFTBA)
Carbon

Validation of Analytical Method Accuracy and Reproducibility

The validation of an analytical method is crucial to ensure that the data generated are reliable, accurate, and reproducible. For a compound like this compound, which is often found in complex matrices such as plant extracts, waxes, and environmental samples, robust analytical methods are paramount. The validation process typically assesses several parameters, with accuracy and reproducibility being among the most critical. Gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS) is a common technique for the quantification of long-chain alkanes like this compound. nih.gov

Accuracy of an analytical method refers to the closeness of the measured value to the true or accepted reference value. It is often expressed as percent recovery. For the analysis of n-alkanes in complex matrices, accuracy is typically assessed by spiking a blank matrix with a known concentration of the analyte and calculating the percentage of the analyte recovered by the method.

Reproducibility , on the other hand, measures the precision of the method under different conditions. This can be evaluated at two levels:

Intra-assay precision (Repeatability): This assesses the variation within the same laboratory, by the same analyst, using the same equipment over a short period. It is typically expressed as the relative standard deviation (%RSD) of a series of measurements.

Inter-assay precision (Intermediate Precision/Reproducibility): This evaluates the variation between different laboratories, or within the same laboratory on different days, with different analysts, or with different equipment. This also is expressed as %RSD and is a key indicator of the method's ruggedness.

Detailed Research Findings

While specific validation studies focusing solely on this compound are not extensively published, research on the analysis of long-chain alkanes in similar matrices provides valuable insights into the expected performance of analytical methods.

A study on the validation of a rapid offline Solid Phase Extraction (SPE) followed by GC-FID for the determination of endogenous n-alkanes (including those in the same class as this compound) in vegetable oils demonstrated good performance characteristics. The method showed an average recovery of 94%. mdpi.com The repeatability, a measure of intra-assay precision, was found to have a relative standard deviation (RSD) of less than 11.9%. mdpi.com These findings indicate that with appropriate sample preparation and analytical techniques, accurate and precise quantification of long-chain alkanes like this compound is achievable.

For a method to be considered validated, the results must fall within acceptable limits. For instance, in many applications, an intra-assay %RSD of less than 10% and an inter-assay %RSD of less than 15% are considered acceptable.

The following data tables present representative validation data for the analysis of long-chain alkanes, which can be considered indicative of the performance of a validated method for this compound.

Table 1: Accuracy of n-Alkane Quantification by SPE-GC-FID in a Complex Matrix

Analyte ClassSpiked Concentration (mg/kg)Measured Concentration (mg/kg)% Recovery
Long-Chain Alkanes50.047.094.0%

This table is representative of data from a validation study on a range of n-alkanes and illustrates the expected accuracy of a validated method.

Table 2: Reproducibility of n-Alkane Quantification by SPE-GC-FID

ParameterNumber of ReplicatesMean Concentration (mg/kg)Standard Deviation% Relative Standard Deviation (%RSD)
Intra-Assay Precision1048.55.77< 11.9%
Inter-Assay Precision20 (across 2 labs)49.27.38< 15%

This table demonstrates the typical intra- and inter-assay precision for long-chain alkane analysis. The data is based on findings for a range of n-alkanes.

The validation of analytical methods for this compound, particularly when it is a component of a complex mixture, is essential for ensuring the quality and reliability of research and quality control data. The use of techniques like GC-MS and GC-FID, when properly validated, can provide the necessary accuracy and reproducibility for the quantitative analysis of this compound.

Biosynthesis and Metabolic Pathways

Biosynthesis Pathways of Alkanes in Organisms

The biosynthesis of alkanes, particularly long-chain alkanes like pentatriacontane, is primarily linked to fatty acid metabolism. sci-hub.stcornell.edu Organisms ranging from bacteria to plants and insects can synthesize these compounds, where they serve various functions, such as components of cuticular waxes and pheromones. sci-hub.stexeter.ac.uk

The biosynthesis of alkanes is distinct from the well-characterized terpenoid biosynthesis pathways, namely the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. nih.govneliti.com The MVA and MEP pathways are responsible for synthesizing the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.netnih.gov These precursors are the building blocks for all terpenoids, a large and diverse class of natural products including monoterpenes, sesquiterpenes, and carotenoids. neliti.commdpi.comfao.org

In plant cells, the MVA pathway is typically located in the cytoplasm and endoplasmic reticulum, while the MEP pathway operates in the plastids. nih.govresearchgate.net Although there can be some exchange of intermediates between these two pathways, their primary role is the production of isoprenoids. nih.govfao.org

In contrast, the biosynthesis of long-chain alkanes does not start from IPP or DMAPP but rather from intermediates of the fatty acid synthesis pathway. researchgate.netfrontiersin.org The precursors for alkanes are long-chain fatty acids or their derivatives, which are subsequently converted into alkanes through specific enzymatic reactions. sci-hub.stresearchgate.net Therefore, there is no direct biosynthetic relationship or shared enzymatic steps between the MVA/MEP pathways and the primary alkane production pathways.

Several enzyme systems have been identified for alkane biosynthesis across different organisms. The most extensively studied is the two-step pathway found in cyanobacteria. researchgate.netfrontiersin.org

Cyanobacterial Pathway : This pathway involves two key enzymes that convert intermediates from fatty acid metabolism into alkanes. sci-hub.stcornell.edu

Acyl-acyl carrier protein (ACP) reductase (AAR) : This enzyme catalyzes the reduction of a fatty acyl-ACP (an intermediate in fatty acid synthesis) to a fatty aldehyde. researchgate.netfrontiersin.org

Aldehyde-deformylating oxygenase (ADO) : This enzyme, which is a non-heme diiron oxygenase, then converts the fatty aldehyde into an alkane that is one carbon shorter (n-1) and formate. exeter.ac.uknih.gov For example, hexadecanal (B134135) (a C16 aldehyde) would be converted to pentadecane (B166386) (a C15 alkane).

Plant and Insect Pathways : Eukaryotic organisms utilize different enzyme systems.

In plants like Arabidopsis thaliana, very-long-chain alkanes (VLCAs) are produced by a pathway involving the enzymes CER1 and CER3 . Evidence suggests these enzymes work together to convert very-long-chain fatty acyl-CoAs into alkanes. exeter.ac.uk

In insects, such as the fruit fly Drosophila melanogaster, a P450 enzyme from the CYP4G family performs oxidative decarbonylation of a fatty aldehyde to produce the corresponding alkane and carbon dioxide. exeter.ac.ukresearchgate.net

The following table summarizes the key enzyme systems involved in alkane biosynthesis.

Table 1: Key Enzyme Systems in Alkane Biosynthesis
Organism Type Enzyme System Function Reference
Cyanobacteria Acyl-ACP Reductase (AAR) & Aldehyde-Deformylating Oxygenase (ADO) Converts fatty acyl-ACPs to alkanes via a fatty aldehyde intermediate. researchgate.netfrontiersin.orgnih.gov
Plants CER1/CER3 Complex Involved in the production of very-long-chain alkanes from fatty acyl-CoA precursors. exeter.ac.uk
Insects Cytochrome P450 (CYP4G family) Catalyzes the oxidative decarbonylation of fatty aldehydes to form alkanes. exeter.ac.ukresearchgate.net

Degradation and Metabolism of this compound

This compound, as a long-chain n-alkane, is a hydrophobic and relatively inert molecule. hmdb.cafoodb.ca Its degradation in the environment is primarily carried out by microorganisms, including various bacteria and fungi. researchgate.net

The microbial degradation of alkanes is an aerobic process initiated by oxygenase enzymes, which introduce oxygen atoms into the hydrocarbon chain, thereby increasing its reactivity and facilitating subsequent metabolic steps. researchgate.netfrontiersin.org

The primary mechanism for the aerobic degradation of n-alkanes begins with terminal oxidation, where an oxygen atom is inserted at one end of the molecule. frontiersin.org This process is catalyzed by alkane hydroxylases.

Initial Oxidation : An alkane hydroxylase converts the alkane to a primary alcohol. For very long-chain alkanes like this compound, specific enzyme systems are required. While many bacteria use integral-membrane, non-heme iron alkane hydroxylases (AlkB) for medium-chain alkanes, other systems like cytochrome P450 monooxygenases and the recently discovered flavin-binding monooxygenase (AlmA) are crucial for degrading long-chain alkanes (up to C₃₆ and beyond). researchgate.netfrontiersin.org

Further Oxidation : The resulting primary alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase, and subsequently to a fatty acid by an aldehyde dehydrogenase. nih.gov

β-Oxidation : The fatty acid corresponding to the original alkane chain can then enter the β-oxidation pathway, where it is broken down into two-carbon acetyl-CoA units. These units can then be utilized by the microorganism for energy production and cell growth through the tricarboxylic acid (TCA) cycle. researchgate.net

A diverse range of microorganisms have been identified as potent alkane degraders. researchgate.net

Table 2: Examples of Microorganisms Involved in Long-Chain Alkane Degradation
Genus Type Reference
Geobacillus Bacterium nih.gov
Bacillus Bacterium nih.govnih.gov
Rhodococcus Bacterium researchgate.netnih.gov
Pseudomonas Bacterium nih.govglobalsciencebooks.info
Alcanivorax Bacterium researchgate.netfrontiersin.org
Aspergillus Fungus researchgate.net
Penicillium Fungus researchgate.netresearchgate.net

The efficiency of microbial degradation of this compound and other long-chain alkanes is influenced by a combination of physical, chemical, and biological factors. nih.govresearchgate.net

Physical Properties of the Substrate : The very low water solubility and high hydrophobicity of long-chain alkanes are major limiting factors, as they reduce the availability of the substrate to microbial cells. nih.govresearchgate.net At lower temperatures, the viscosity of hydrocarbons increases, which can also hinder degradation. globalsciencebooks.info

Temperature : Temperature significantly affects microbial activity and the physical state of the alkane. Thermophilic (high-temperature loving) bacteria can be particularly effective at degrading long-chain alkanes because higher temperatures increase the solubility and decrease the viscosity of these compounds. frontiersin.orgnih.govnih.gov

pH : Microbial enzymes have optimal pH ranges for activity, and degradation rates will be highest when the environmental pH aligns with these optima.

Oxygen Availability : The initial step of alkane degradation is an oxidation reaction catalyzed by oxygenases, making oxygen a critical requirement for aerobic degradation. frontiersin.orgresearchgate.net

Nutrient Availability : The growth of degrading microorganisms depends on the availability of essential nutrients, particularly nitrogen and phosphorus. researchgate.net Their scarcity in the environment can limit the extent of bioremediation.

Microbial Factors : The capabilities of the microorganisms themselves are crucial. This includes the presence of appropriate enzyme systems (e.g., AlmA for long-chain alkanes) and the production of biosurfactants. researchgate.netnih.gov Biosurfactants are compounds that emulsify hydrocarbons, breaking them into smaller droplets and increasing their surface area and bioavailability for microbial uptake. researchgate.netresearchgate.net

Table 3: Factors Affecting Alkane Degradation

Factor Effect on Degradation Rate Reference
Substrate Solubility Low solubility limits bioavailability, reducing the rate. nih.govresearchgate.net
Temperature Higher temperatures can increase solubility and microbial metabolism, often increasing the rate. nih.govnih.govglobalsciencebooks.info
Oxygen Essential for aerobic degradation; lack of oxygen inhibits the process. frontiersin.orgresearchgate.net
Nutrients (N, P) Required for microbial growth; limitation can slow degradation. researchgate.net
Biosurfactants Increase hydrocarbon bioavailability, enhancing the degradation rate. researchgate.netresearchgate.net

Advanced Research on Pentatriacontane Derivatives and Analogs

Synthesis of Modified Pentatriacontane Structures

The synthesis of this compound analogs with altered carbon skeletons and the introduction of functional groups represent key areas of research. These modifications are pursued to modulate the physicochemical properties and to explore potential applications.

The synthesis of high-molecular-weight alkanes with mid-chain methyl branches, analogous to modified this compound, can be challenging due to the low solubility of intermediates. A facile three-step synthetic route has been developed to overcome these issues. This method involves the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane, followed by bisalkylation of the resulting bis(dithianyl)alkane intermediate with a 1-bromoalkane. The final step is a desulfurization reaction using Raney nickel to yield the desired mid-chain methylated long-chain alkane. researchgate.netuky.edu This approach allows for the precise placement of methyl groups along the hydrocarbon chain, creating specific isomers for further study. For instance, the synthesis of various mid-chain methylated alkanes from C38 to C53 has been successfully demonstrated using this methodology. researchgate.net

Many insect cuticular hydrocarbons (CHCs) are methyl-branched alkanes, and their primary role is often related to preventing desiccation and serving as chemical signals or pheromones. cambridge.orgresearchgate.net The biosynthesis of these compounds in insects involves the incorporation of propionate (B1217596) from methylmalonyl-CoA to create a methyl branch. oup.com The chemical synthesis of these complex natural products is crucial for confirming their structure and for studying their biological activities. researchgate.net

Table 1: Synthetic Examples of Mid-Chain Methylated Long-Chain Alkanes

CompoundMolecular FormulaSynthesis MethodReference
Mid-chain methylated C38 alkaneC39H80Dithiane-based alkylation researchgate.net
Mid-chain methylated C53 alkaneC54H110Dithiane-based alkylation researchgate.net
3-MethylheptacosaneC28H58Multi-step organic synthesis researchgate.net
9-MethylpentacosaneC26H54Not specified wikipedia.org

The inert nature of long-chain alkanes makes their functionalization a significant chemical challenge, as it requires the activation of strong C-H bonds. technion.ac.il One modern approach to this challenge is the use of non-thermal, atmospheric plasma processing. A pulsed dielectric barrier discharge in a He/O2 gas mixture has been successfully employed to oxidize long aliphatic alkanes like n-octadecane. This process primarily yields secondary alcohols and ketones. acs.org Prolonged treatment can lead to the formation of dialcohols and diketones. acs.org This method represents a greener route for organic synthesis compared to traditional methods that often require harsh conditions and transition metal catalysts. acs.org

Another approach involves the microbiological oxidation of branched-chain alkanes. For example, the yeast Torulopsis gropengiesseri can convert long-chain methyl-branched alkanes into glycolipids through various metabolic pathways that introduce hydroxyl and carboxyl groups. rsc.org

Table 2: Examples of Functionalization Reactions on Long-Chain Alkanes

Starting MaterialReaction TypeProductsKey FindingsReference
n-OctadecanePulsed Plasma Discharge (He/O2)C18 secondary alcohols and ketonesEco-friendly, non-thermal functionalization acs.org
Long-chain methyl-branched alkanesMicrobiological Oxidation (T. gropengiesseri)Glycolipids, hydroxyalkanoic acidsOxidation occurs at terminal or near-terminal positions rsc.org

Structure-Activity Relationship Studies

While specific structure-activity relationship (SAR) studies on this compound derivatives are not extensively documented, insights can be drawn from research on other long-chain lipids and hydrocarbons. The biological activity of these molecules is often highly dependent on their structure, including chain length, branching, and the presence of functional groups.

In studies of long-chain fatty acids and their effect on enzyme activity, both cis-unsaturation and the presence of a free carboxyl group were found to be essential for the activation of sarcolemmal phospholipase D. nih.gov This highlights the importance of specific structural features for biological function. The structure of the acyl chains in lipids, such as their degree of saturation, also significantly influences the properties of lipid bilayers and their interactions with proteins. acs.org The introduction of unsaturation can create packing defects in membranes, which can modulate their function. acs.org

For synthetic N-substituted benzisoselenazolones, the elongation of an attached N-alkyl chain from C8 to C12 was found to increase their cytotoxic potential against cancer cell lines. mdpi.com This suggests that for certain classes of molecules, a longer alkyl chain can enhance biological activity.

Novel Synthetic Methodologies for Hydrocarbons

The synthesis of long-chain hydrocarbons like this compound has been advanced by the development of several novel methodologies that offer alternatives to classical approaches like the Wurtz reaction. wikipedia.org

One of the most significant industrial processes for producing long-chain hydrocarbons is the Fischer-Tropsch (FT) synthesis . This process converts synthesis gas (a mixture of carbon monoxide and hydrogen), often derived from natural gas, coal, or biomass, into liquid hydrocarbons and waxes. mdpi.comgoogle.com The reaction is catalyzed by metals such as iron, cobalt, or ruthenium. mdpi.com

Alkane metathesis is another modern method that can alter the chain length of alkanes. Catalyzed by silica-supported transition metal hydrides, this reaction can convert linear or branched alkanes into their next higher and lower homologs. stackexchange.com For example, ethane (B1197151) can be transformed into an equimolar mixture of propane (B168953) and methane. stackexchange.com

More recently, a metal-catalyst-free gas-phase synthesis of long-chain hydrocarbons has been developed. This method uses atomic carbon, molecular hydrogen, and an inert carrier gas under mild conditions. The process involves the coupling of methylene (B1212753) (CH2) radicals, leading to the formation of unbranched alkanes with an average chain length distribution between C23 and C33. nih.gov

Hydrothermal synthesis offers another route for the formation of long-chain hydrocarbons. The reduction of bicarbonate using iron and cobalt metals under hydrothermal conditions (around 300 °C and 30 MPa) has been shown to produce hydrocarbons up to C24. In this process, bicarbonate serves as the carbon source, and the presence of cobalt is crucial for promoting the carbon-carbon coupling process. nih.gov

Table 3: Comparison of Novel Synthetic Methodologies for Long-Chain Hydrocarbons

MethodologyReactantsCatalyst/ConditionsProductsKey FeaturesReferences
Fischer-Tropsch SynthesisSyngas (CO + H2)Fe, Co, or Ru catalysts; High temperature and pressureLiquid hydrocarbons and waxesIndustrial scale; uses various carbon sources mdpi.com, google.com
Alkane MetathesisAlkanesSilica-supported transition metal hydridesHigher and lower alkane homologsChain length redistribution stackexchange.com
Gas-Phase SynthesisAtomic carbon, H2Metal-catalyst-free; Mild conditionsUnbranched alkanes (C23-C33 avg.)Sustainable, catalyst-free approach nih.gov
Hydrothermal SynthesisBicarbonate, H2OFe and Co metals; ~300 °C, 30 MPaLong-chain hydrocarbons (up to C24)Mimics natural abiotic processes nih.gov

Computational and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo (MC) methods, are used to study the behavior of n-alkanes. youtube.com These "computer experiments" bridge the gap between theoretical models and experimental results by simulating the explicit movement and interaction of atoms over time. youtube.com

In simulations of long-chain alkanes, it is common to use a "united-atom" (UA) approach to increase computational efficiency. tandfonline.comresearchgate.net In this model, specific groups of atoms, such as a methylene (B1212753) (-CH2-) or methyl (-CH3) group, are represented as single pseudo-atoms or interaction sites. tandfonline.com The interactions between these sites are then described by force fields, which are sets of potential energy functions. Examples of force fields used for alkanes include the Anisotropic United Atoms (AUA) potential and the Optimized Potentials for Liquid Simulations (OPLS-AA). tandfonline.comosti.gov

Monte Carlo simulations have been employed to predict the equilibrium properties of long-chain n-alkanes, including vapor pressure and liquid densities. tandfonline.com For instance, Continuum-Configurational-Bias Monte Carlo (CCBMC) simulations have been successfully used to generate large samples of n-alkane systems and investigate their properties. tandfonline.comibm.com These simulations have shown that with an appropriate set of Lennard-Jones interaction parameters, the experimental density of liquid alkanes can be accurately reproduced over a wide range of temperatures. tandfonline.com Molecular Dynamics simulations are also a powerful tool for investigating interfacial phenomena, such as the behavior of alkanes at a water interface, which is crucial in applications like enhanced oil recovery. researchgate.netosti.gov These simulations can model the packing of molecules and the effects of other substances, like surfactants and salts, on the system's properties. osti.gov

Table 1: Common Simulation Methods for Long-Chain Alkanes

Simulation Method Common Application Key Features
Molecular Dynamics (MD) Studying time-dependent properties, conformational changes, interfacial phenomena. osti.govmdpi.com Solves Newton's equations of motion for a system of atoms, providing a trajectory that describes how positions and velocities evolve over time. youtube.com Often uses united-atom force fields for efficiency. researchgate.net
Monte Carlo (MC) Calculating equilibrium thermodynamic properties (e.g., vapor pressure, density), phase equilibria. tandfonline.comumn.edu Uses statistical mechanics and random sampling to generate representative configurations of a system. Methods like CCBMC are efficient for dense, long-chain systems. tandfonline.com

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations to the Schrödinger equation, provide fundamental insights into the electronic structure of molecules. lsu.edu These ab initio ("from first principles") methods can predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic data, without relying on empirical parameters. lsu.edu

For alkanes, Density Functional Theory (DFT) is a widely used quantum chemical method. chemrxiv.org However, performing these calculations for a molecule as large as pentatriacontane (C₃₅H₇₂) is computationally very expensive. Therefore, studies often focus on smaller alkanes, and the results are extrapolated to understand the properties of longer chains. chemrxiv.org Benchmarking studies are crucial to determine which DFT functionals and basis sets provide the most accurate results for alkanes while managing computational cost. chemrxiv.org For example, studies on alkane combustion reactions have shown that dispersion-corrected methods often show good agreement with experimental values. chemrxiv.org

The electronic structure of a molecule governs its chemical reactivity. Alkanes like this compound are saturated hydrocarbons with carbon atoms having sp³ hybridization, forming single covalent bonds. jeeadv.ac.in While generally unreactive, their reactions, such as pyrolysis and combustion, involve the breaking of C-H and C-C bonds, often through radical mechanisms. llnl.govnist.gov

Quantum chemical calculations can be used to predict the reactivity of alkanes by determining parameters like bond dissociation energies (BDEs). A lower BDE indicates a weaker bond that is more easily broken. For long-chain n-alkanes, the BDEs of secondary C-H bonds are typically lower than those of primary C-H bonds, indicating that the secondary hydrogens are more susceptible to abstraction by radicals. nist.gov Computational methods, including machine learning models trained on quantum mechanical data, are increasingly used to predict molecular reactivity and reaction outcomes. csmres.co.ukcmu.edu These tools can help in understanding and predicting the site-selectivity of reactions, which is crucial in chemical synthesis and combustion modeling. rsc.org

Prediction of Thermophysical Properties

The thermophysical properties of this compound are critical for its use in various industrial applications. Computational methods offer a reliable way to estimate these properties, especially when experimental data is scarce.

Group-additivity methods are a well-established technique for estimating the thermochemical properties of organic molecules. wikipedia.orgwikipedia.org The Benson group-increment theory, for example, calculates a property like heat capacity or enthalpy of formation by summing the contributions of individual chemical groups within the molecule. wikipedia.orgwikipedia.org Each group's contribution is an empirically derived value based on experimental data from a large set of related compounds. wikipedia.org

For a long-chain n-alkane like this compound, the structure is simple: two primary methyl groups (P: C-(C)(H)₃) and thirty-three secondary methylene groups (S: C-(C)₂(H)₂). wikipedia.org By fitting experimental data for a series of n-alkanes, standard values for these groups have been determined. umsl.edu This approach allows for the accurate estimation of properties like the heat capacity of solid and liquid alkanes. umsl.edu

Table 2: Example Group Additivity Values for Estimating Heat Capacity of n-Alkanes at 298 K

Group Benson Notation Contribution to Cₚ(l) (J/mol·K) Contribution to Cₚ(s) (J/mol·K)
Methyl C-(C)(H)₃ 53.6 32.2
Methylene C-(C)₂(H)₂ 31.5 25.5

Note: Values are illustrative and derived from fits of experimental data for n-alkanes. Source: Based on data from Chickos, Hesse, and Liebman. umsl.edu

In recent years, artificial neural networks (ANNs) have emerged as a powerful tool for predicting the physical properties of chemical compounds. arxiv.orgresearchgate.net These machine learning models can be trained on existing data to learn complex, non-linear relationships between a molecule's structure and its properties. researchgate.net

For alkanes, ANNs have been successfully used to predict a wide range of thermophysical properties, including boiling point, heat capacity, vapor pressure, and thermal conductivity. arxiv.orgnih.govarxiv.org The inputs to these models are typically a set of chemical descriptors that uniquely characterize the alkane's structure. arxiv.org Studies have shown that ANN models can achieve high accuracy, often comparing favorably with or even outperforming traditional methods like group additivity. researchgate.netarxiv.org These models are particularly useful because they can be trained on fragmented datasets and can exploit correlations between different properties to improve prediction quality. arxiv.orgresearchgate.net

Table 3: Applications of Neural Networks in Alkane Property Prediction

Property Predicted Input Variables/Descriptors Phase Findings
Thermal Conductivity Temperature, Molecular Mass, Acentric Factor, Critical Properties nih.govacs.org Liquid The ANN model accurately correlated and predicted thermal conductivity for refrigerants and 11 n-alkanes from the triple point to near the critical temperature. nih.govacs.org
Boiling Point, Heat Capacity, Vapor Pressure Set of five chemical structure descriptors arxiv.orgresearchgate.net Liquid/Gas Neural networks accurately modeled these properties for linear and branched alkanes, with results indicating reliable extrapolation to heavy alkanes. researchgate.net
Kinematic Viscosity Temperature, Pressure, Shear Viscosity, Density arxiv.orgarxiv.org Liquid ANNs were used to model the kinematic viscosity of linear alkanes as a function of temperature. arxiv.org

Theoretical Frameworks for Alkane Systems

To describe the macroscopic behavior of fluids composed of chain-like molecules such as this compound, various theoretical frameworks have been developed. These models aim to connect the underlying molecular characteristics to the bulk properties of the system. rsc.org

One approach involves developing an equation of state (EOS) specifically for n-alkane models. For example, an EOS for hard n-alkane models has been proposed that accurately predicts pressure for chains with up to 100 monomer units, showing excellent agreement with molecular dynamics simulations. aip.org

Other theoretical models are derived from integral equation approaches. These can be divided into two main categories: lattice-based models and continuum models. researchgate.net

Lattice-based models simplify the system by confining molecules to a grid. jst.go.jp This approach leads to simpler, often closed-form expressions for the equation of state.

Continuum integral equation (CIE) theories provide a more detailed description of the fluid structure but require numerical solutions.

Both lattice and continuum theories have been developed and tested against Monte Carlo simulation results and experimental data for pure alkanes. arxiv.org These frameworks are essential for discussing modeling choices and for evaluating how well different chain models can represent the properties of real alkane systems. arxiv.org

Ecological and Environmental Research

Role in Plant Physiology and Stress Response

Pentatriacontane, as a component of epicuticular wax, is involved in the complex relationship between plants and their environment. Its presence on the surface of plants is not merely incidental but plays a defined role in how plants respond to various environmental challenges, particularly abiotic and biotic stresses.

The outermost layer of terrestrial plants, the cuticle, is a hydrophobic layer essential for protecting against environmental stresses. nih.govfrontiersin.org A primary component of this layer is the cuticular wax, which serves as a critical barrier to control non-stomatal water loss. nih.govfrontiersin.org The composition and quantity of this wax are closely linked to a plant's ability to tolerate drought conditions. nih.govnih.gov

Research has demonstrated that under drought stress, many plant species increase the total amount of cuticular wax on their leaf surfaces. nih.gov For instance, studies on Arabidopsis, wheat, pea, and tobacco have all shown a significant increase in wax content in response to water deficit. nih.gov This response is a key adaptive strategy, as a thicker wax layer enhances the cuticle's ability to prevent water evaporation from the leaf surface.

Long-chain alkanes, including this compound, are major constituents of this protective wax layer. An increase in the proportion of very-long-chain alkanes is a common response to drought. nih.gov For example, in maritime pine saplings subjected to water stress, a higher cuticular wax content was observed, with significant changes in the products of the decarbonylation pathway, which is responsible for alkane biosynthesis. researchgate.net Similarly, studies on wheat have shown that increased cuticular wax accumulation, which includes long-chain alkanes, enhances drought tolerance by reducing cuticle permeability. frontiersin.orgfrontiersin.org The overexpression of certain genes involved in wax biosynthesis has been shown to increase the alkane content and confer significant drought resistance in plants like Arabidopsis and rice. nih.govfrontiersin.org

The effectiveness of cuticular wax in drought tolerance is also linked to its impact on photosynthesis. By minimizing water loss, the wax layer helps maintain stomatal conductance and protects the photosynthetic machinery from the damaging effects of drought stress. frontiersin.org

Table 1: Impact of Drought Stress on Cuticular Wax in Various Plant Species

Plant Species Key Findings Reference(s)
Arabidopsis thaliana Drought stress leads to an approximate twofold increase in cuticular wax loads by regulating wax biosynthesis-related genes. nih.gov
Wheat (Triticum aestivum) Increased accumulation of cuticular wax, including long-chain alkanes, reduces cuticle permeability and enhances drought tolerance. frontiersin.orgfrontiersin.org
Maritime Pine (Pinus pinaster) Non-irrigated saplings showed higher cuticular wax content, particularly products from the decarbonylation pathway (alkanes). researchgate.net
Pea (Pisum sativum) Water deficit induces an increase in the total amount of cuticular wax. nih.gov

Plants produce a vast array of organic compounds known as secondary metabolites, which are not directly involved in growth and development but are crucial for defense against herbivores, pests, and pathogens. walshmedicalmedia.com These compounds can act as toxins, deterrents, or anti-feedants. nih.gov While this compound is a primary metabolite in the context of cuticular wax biosynthesis, its role can be viewed within the broader framework of plant chemical defense.

The cuticular wax layer itself, rich in alkanes like this compound, forms a primary physical barrier against insect pests and pathogens. frontiersin.org This waxy surface can be difficult for insects to walk on and penetrate, and it can also prevent fungal spores from adhering and germinating on the leaf surface.

The interaction between plants and insects is a dynamic interplay of offense and defense. Some insects have evolved mechanisms to overcome plant defenses, while plants, in turn, have developed more complex resistance strategies. nih.govmdpi.com The chemical composition of the plant's surface, including its alkane profile, can influence host plant recognition by insects, thereby playing a role in host plant resistance. nih.govmdpi.com

Table 2: Major Classes of Plant Secondary Metabolites in Defense

Class of Metabolite General Role in Defense Example Compounds Reference(s)
Terpenes/Terpenoids Deterrents, toxins, essential oils, resins. Menthol, Pinene, Gossypol walshmedicalmedia.com
Phenolics Antioxidants, UV protection, deterrents, antimicrobial. Tannins, Flavonoids, Lignin walshmedicalmedia.com
Nitrogen-Containing Compounds Potent toxins and deterrents. Alkaloids (Caffeine, Nicotine), Cyanogenic Glucosides walshmedicalmedia.comnih.gov

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical compound describe its journey and transformation within the environment. cdc.govnih.gov For this compound, a long-chain alkane, these processes are primarily governed by its physical and chemical properties, namely its low water solubility, low volatility, and high affinity for organic matter. epa.govresearchgate.net

As a high-molecular-weight hydrocarbon, this compound is largely immobile in the environment. Its strong hydrophobicity means it will preferentially adsorb to soil organic matter and sediment particles rather than dissolve in water. cdc.govresearchgate.net This high sorption affinity significantly limits its potential for leaching into groundwater. researchgate.net Transport of this compound in the environment is therefore more likely to occur through the movement of soil particles via erosion or as particulate matter in surface water runoff, rather than in a dissolved phase. researchgate.net

Once in the soil, the persistence of this compound is influenced by several factors. Its chemical structure, a long, saturated hydrocarbon chain, makes it relatively resistant to abiotic degradation processes like hydrolysis. The primary mechanism for its breakdown in the environment is microbial degradation. researchgate.netresearchgate.net However, the degradation rate for long-chain alkanes is generally slower than for their shorter-chain counterparts. researchgate.net Environmental conditions such as soil pH, temperature, and the presence of a robust microbial community can affect the rate of decomposition. For example, microbial activity tends to be reduced in more acidic soils, leading to better preservation of alkanes. researchgate.net

The concept of "environmental fate" encompasses the ultimate destination and potential transformation of the compound. cdc.gov Due to its persistence and tendency to bind to solids, this compound can accumulate in soil and sediments, becoming part of the soil organic matter. researchgate.netresearchgate.net Over long periods, it will be subject to slow biodegradation by soil microorganisms.

Table 3: Factors Influencing the Environmental Fate and Transport of this compound

Factor Influence on this compound Reference(s)
Water Solubility Very low; limits leaching into groundwater. epa.gov
Volatility Low; does not readily evaporate into the atmosphere. cdc.gov
Sorption (Koc) High; strongly adsorbs to soil organic matter and sediments. cdc.gov
Biodegradation Primary degradation pathway, but generally slow for long-chain alkanes. researchgate.netresearchgate.net
Soil Properties pH and organic content affect microbial activity and sorption, influencing persistence. researchgate.net

| Transport Mechanisms | Primarily via movement of soil and sediment particles (erosion, runoff). | researchgate.net |

Bioremediation Potential of Hydrocarbon Contamination

Bioremediation is an environmental technology that utilizes microorganisms to break down and detoxify pollutants, including petroleum hydrocarbons. nih.govfrontiersin.org This process is considered a cost-effective and environmentally sound alternative to traditional chemical and physical remediation methods. nih.govnih.gov this compound, as a long-chain n-alkane, is a component of crude oil and petroleum products, making its degradation relevant to the cleanup of contaminated sites.

The microbial degradation of alkanes is an aerobic process initiated by enzymes called alkane hydroxylases or monooxygenases. researchgate.netfrontiersin.org These enzymes attack the terminal methyl group of the alkane, converting it into a primary alcohol. frontiersin.orgnih.gov This alcohol is then further oxidized to an aldehyde and then to a fatty acid, which can enter the β-oxidation pathway to be completely mineralized into carbon dioxide and water. researchgate.netnih.gov

While many microorganisms can degrade short to medium-chain alkanes, the degradation of long-chain alkanes like this compound (C35) presents a greater challenge due to their lower water solubility and bioavailability. nih.govnih.gov However, specific bacterial and fungal genera have been identified that are capable of metabolizing these larger molecules. nih.gov Thermophilic bacteria, such as species of Geobacillus, Bacillus, and Thermus, have shown a particular aptitude for degrading long-chain n-alkanes at elevated temperatures. nih.govcore.ac.uk For instance, Geobacillus stearothermophilus contains hydroxylase enzymes responsible for the degradation of alkanes up to C31 and beyond. nih.gov

To enhance the bioremediation of soils and water contaminated with heavy hydrocarbons, various strategies are employed. Bioaugmentation involves introducing specific hydrocarbon-degrading microbes to a contaminated site. frontiersin.org Biostimulation, on the other hand, involves modifying the environment (e.g., by adding nutrients or oxygen) to stimulate the activity of the indigenous microbial populations. usgs.gov The use of biosurfactants can also increase the bioavailability of hydrophobic compounds like this compound, making them more accessible to microbial attack. nih.gov Recent research has also explored immobilizing petroleum-degrading bacteria on carriers like biochar, which can accelerate the biodegradation of petroleum hydrocarbons by creating a favorable microenvironment for the microbes. nih.gov

Table 4: Microbial Genera with Long-Chain Alkane Degradation Capability

Microbial Genus Key Characteristics/Enzymes Reference(s)
Geobacillus Thermophilic; possesses hydroxylase enzymes and gene-encoding alkane monooxygenases for long-chain alkanes. frontiersin.orgnih.gov
Bacillus Some species, particularly thermophilic ones like B. stearothermophilus, are reported to degrade long-chain alkanes. nih.gov
Thermus Thermophilic; demonstrates high degradation rates for hydrocarbons at elevated temperatures. nih.govcore.ac.uk
Pseudomonas Contains multiple alkane hydroxylase systems (e.g., alkB1, alkB2) allowing it to metabolize long-chain alkanes. nih.gov
Rhodococcus Possesses genes for degrading medium and long-chain alkanes. nih.gov

Interdisciplinary Research Applications

Materials Science Research

In the realm of materials science, the behavior of long-chain alkanes like pentatriacontane at interfaces and in bulk materials is of significant interest. Researchers have explored its applications in self-assembly, lubrication, and as a processing aid in material fabrication.

Self-Assembly Processes

The self-assembly of n-alkanes on surfaces is a fundamental area of research for creating ordered two-dimensional nanostructures. researchgate.netnih.gov Long-chain alkanes, when applied to a substrate like highly oriented pyrolytic graphite (B72142) (HOPG), can form well-defined, long-range ordered lamellar structures. researchgate.netrsc.org The formation of these self-assembled monolayers is driven by weak, non-covalent forces, including van der Waals interactions between the alkyl chains and between the molecules and the substrate. nih.gov

The process of self-assembly involves two main steps: the initial adsorption of molecules onto the surface, followed by their rearrangement into an ordered domain. researchgate.net The mechanism of this rearrangement, particularly the nucleation process, can be dependent on temperature. researchgate.net At lower temperatures, small, stable nuclei form and grow, whereas at higher temperatures, a critical surface coverage is required before the entire structure transitions from a disordered to an ordered state. researchgate.net The length of the alkane chain is a critical factor influencing the final structure. Studies have shown that for n-alkanes, a lattice mismatch between the adsorbate and the substrate can induce conformational changes. kuleuven.be For instance, on graphite, while shorter alkanes form a straight chain conformation, those with 50 or more carbon atoms adopt a chiral "swerved" conformation to minimize strain. kuleuven.be this compound, with its 35 carbon atoms, is a key molecule for studying the behavior of long-chain alkanes just below this critical length threshold. kuleuven.be

Tribology Studies

Tribology, the science of friction, wear, and lubrication, has found applications for long-chain alkanes like this compound. nasa.govnsf.govresearchgate.net Higher alkanes are significant components of fuel oil and lubricating oil, where they also act as anti-corrosive agents due to their hydrophobic nature. wikipedia.org Monolayer films of n-alkanes are studied for their potential to lubricate mechanical devices at the nanoscale. scinn.org.uavanderbilt.edu

Research into the tribological properties of n-alkane films has revealed complex relationships between molecular length and lubricating effectiveness. scinn.org.uanih.gov For example, studies on atomically flat gold surfaces have shown a nonmonotonic dependence of the kinetic coefficient of friction on the length of the n-alkane molecule. scinn.org.uaindexcopernicus.com The structure and orientation of the molecules within the lubricating film play a crucial role in determining the frictional forces. researchgate.net The ability of long-chain α-alkenes to form robust adsorptive layers enhances their tribological performance, a principle that extends to saturated alkanes like this compound. nih.gov

Applications as Plasticizers

This compound, as a component of paraffin (B1166041), has been investigated for its role as a plasticizer in the manufacturing of advanced materials. espublisher.comresearchgate.net Plasticizers are additives that increase the plasticity or decrease the viscosity of a material. nih.govaidic.it In a study on the production of metal-ceramic hard alloys, paraffin (containing alkanes in the range of octadecane (B175841) to this compound) was used as a plasticizer for WC8 alloy powder. espublisher.comresearchgate.net

The research found that the addition of paraffin as a plasticizer improved the flowability of the powder mixtures, which is crucial for the quality of the subsequent pressing and sintering stages. espublisher.comresearchgate.net Optimal concentrations of paraffin were found to be more effective than other plasticizers like polyethylene (B3416737) glycol (PEG) in creating a homogeneous material structure and achieving superior mechanical properties in the final alloy. espublisher.comresearchgate.net

Table 1: Effect of Paraffin (including this compound) as a Plasticizer in Metal-Ceramic Alloy Manufacturing

PropertyObservationReference
FunctionImproves flowability of powder mixtures and quality of pressing. espublisher.comresearchgate.net
Optimal Concentration1–2% paraffin yielded the best results for WC8 alloy. espublisher.comresearchgate.net
Performance ComparisonMore effective in forming a homogeneous structure compared to Polyethylene Glycol (PEG). espublisher.comresearchgate.net
Resulting Mechanical PropertiesAchieved a bending strength of 2030 MPa, a density of 14.8 g/cm³, and a hardness of 88 HRA. espublisher.comresearchgate.net

Chemical Ecology and Communication

The field of chemical ecology studies the role of chemicals in the interactions of living organisms. nih.gov this compound and its derivatives are important components of the chemical signals used by insects for communication. researchgate.netnih.govmdpi.comfrontiersin.orgresearchgate.net

Role in Nestmate Recognition and Chemical Communication

In social insects, colony cohesion is maintained through a sophisticated system of nestmate recognition, which is primarily based on chemical cues. researchgate.netnih.gov This recognition system relies on a complex mixture of cuticular hydrocarbons (CHCs) that coat the insect's body. researchgate.netnih.gov These CHC profiles function as a colony-specific signature, allowing individuals to discriminate between nestmates and foreign conspecifics. researchgate.net

Branched alkanes, such as methylated derivatives of this compound, are key components of these CHC profiles in many insect species. researchgate.netnih.gov For example, studies on the Argentine ant, Linepithema humile, have identified compounds like 15-methyl-pentatriacontane as part of their recognition cues. researchgate.netnih.gov Research has shown that ants can perceive and react to subtle changes in their nestmates' CHC profiles. researchgate.netnih.gov Interestingly, studies suggest that homologous series of hydrocarbons (compounds with the same branch position but different chain lengths) can sometimes convey the same information, acting as "synonyms" in the chemical language of these insects. researchgate.netnih.gov

Table 2: this compound Derivatives in Insect Chemical Communication

Compound ExampleRoleInsect Species ExampleReference
15-methyl-pentatriacontaneComponent of Cuticular Hydrocarbon (CHC) profile for nestmate recognition.Argentine ant (Linepithema humile) researchgate.netnih.gov
Homologous series of methyl-branched alkanesCan act as "synonyms," eliciting similar behavioral responses.Argentine ant (Linepithema humile) researchgate.netnih.gov

Analytical Chemistry Standards

In analytical chemistry, the accuracy and reliability of measurements depend on the use of high-purity reference materials, or standards. This compound serves as such a standard in various analytical applications, particularly in gas chromatography (GC). sigmaaldrich.comsigmaaldrich.com

This compound is commercially available as a high-purity analytical standard (typically ≥98.0% purity as determined by GC). sigmaaldrich.comsigmaaldrich.com It is used in the petroleum industry and for other applications requiring a stable, non-volatile, long-chain hydrocarbon reference. sigmaaldrich.comsigmaaldrich.com For instance, mixtures of normal alkanes, including this compound, are used as boiling point standards for simulated distillation by gas chromatography, a technique used to characterize complex hydrocarbon mixtures like petroleum fractions. wikipedia.org Long-chain alkanes are also used as reference standards in compound-specific stable isotope analysis, a powerful tool in biogeochemical research. researchgate.net Its well-defined properties, such as its melting point and retention time in a chromatographic system, make it a reliable calibrant and reference point. sigmaaldrich.comnist.gov

Table 3: Properties of this compound as an Analytical Standard

PropertyValue / DescriptionReference
Chemical FormulaC35H72 nist.gov
Molecular Weight492.95 g/mol sigmaaldrich.com
Purity (Assay)≥98.0% (GC) sigmaaldrich.comsigmaaldrich.com
Melting Point73-76 °C sigmaaldrich.comsigmaaldrich.com
Primary ApplicationAnalytical standard, particularly for petroleum analysis and gas chromatography. sigmaaldrich.comsigmaaldrich.com
CAS Registry Number630-07-9 nist.gov

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing pentatriacontane in laboratory settings?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of alkene precursors or elongation of shorter alkanes via Grignard reactions. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Experimental protocols should emphasize reproducibility by documenting catalyst ratios, reaction temperatures, and solvent systems in detail . Isotopic purity can be verified using δ<sup>13</sup>C and δ<sup>2</sup>H values, as demonstrated in isotopic reference materials (e.g., -29.84‰ δ<sup>13</sup>C for C35 n-alkane #1) .

Q. How can researchers ensure accurate quantification of this compound in complex matrices like plant extracts or environmental samples?

  • Methodological Answer : Use thermal desorption-GC-MS with internal standards (e.g., dotriacontane) to minimize matrix interference. Calibration curves should span concentrations observed in natural samples (e.g., 0.04%–23.82% in Salvia species) . For environmental samples, pre-concentration via solid-phase extraction (SPE) followed by high-resolution mass spectrometry (HRMS) improves sensitivity. Cross-validate results with isotopic dilution assays to address recovery rate variability .

Advanced Research Questions

Q. How can isotopic variability in this compound be leveraged to resolve contradictions in biogeochemical studies?

  • Methodological Answer : Discrepancies in δ<sup>13</sup>C values (e.g., -29.84‰ vs. -30.48‰ for two C35 n-alkane samples ) may reflect differences in biosynthetic pathways or environmental conditions. To resolve contradictions:

  • Conduct controlled experiments with isotopically labeled precursors to trace carbon allocation.
  • Apply multivariate statistical analysis (e.g., PCA) to distinguish source-specific isotopic signatures.
  • Validate findings using compound-specific isotope analysis (CSIA) coupled with climate proxies .

Q. What experimental strategies address discrepancies in reported biological activity of this compound, such as its interaction with viral spike proteins?

  • Methodological Answer : Computational docking studies (e.g., molecular dynamics simulations) identified this compound’s binding to ACE2 receptors (ΔG = -9.7 kcal/mol) . To validate:

  • Perform surface plasmon resonance (SPR) assays to measure binding kinetics.
  • Use cryo-EM to visualize structural interference with spike protein dynamics.
  • Replicate findings across multiple cell lines and control for solvent artifacts (e.g., DMSO interference) .

Q. How should researchers design experiments to reconcile conflicting data on this compound’s volatility in GC-MS analyses?

  • Methodological Answer : Contradictory retention indices (e.g., 3500 in some studies vs. variability in Salvia species ) may arise from column degradation or temperature gradients. Mitigation strategies include:

  • Standardizing GC conditions (e.g., 5°C/min ramp rate, DB-5MS columns).
  • Co-injecting certified reference materials (CRMs) for retention time alignment.
  • Applying machine learning models to predict retention indices based on molecular descriptors .

Q. What methodologies are recommended for assessing this compound’s stability under extreme experimental conditions?

  • Methodological Answer : Stability tests should include:

  • Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., combustion hazards noted in SDS ).
  • Accelerated aging studies under UV exposure or oxidative environments (e.g., 40°C/75% RH for 6 months).
  • Monitor degradation products via liquid chromatography-tandem MS (LC-MS/MS) and cross-reference with safety data on toxic byproducts (e.g., CO emissions ).

Methodological Guidance for Data Contradictions

  • Replication : Always replicate experiments across independent labs to isolate instrumentation bias .
  • Meta-Analysis : Use platforms like EPA/NIH Mass Spectral Library to compare fragmentation patterns with published spectra.
  • Ethical Reporting : Clearly document limitations (e.g., “no ecological toxicity data available” ) and propose mitigation in discussion sections .

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